3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide 3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13513767
InChI: InChI=1S/C10H11F3N2O2/c1-2-15-9(16)6-3-4-8(7(14)5-6)17-10(11,12)13/h3-5H,2,14H2,1H3,(H,15,16)
SMILES: CCNC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N
Molecular Formula: C10H11F3N2O2
Molecular Weight: 248.20 g/mol

3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide

CAS No.:

Cat. No.: VC13513767

Molecular Formula: C10H11F3N2O2

Molecular Weight: 248.20 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-ethyl-4-(trifluoromethoxy)benzamide -

Specification

Molecular Formula C10H11F3N2O2
Molecular Weight 248.20 g/mol
IUPAC Name 3-amino-N-ethyl-4-(trifluoromethoxy)benzamide
Standard InChI InChI=1S/C10H11F3N2O2/c1-2-15-9(16)6-3-4-8(7(14)5-6)17-10(11,12)13/h3-5H,2,14H2,1H3,(H,15,16)
Standard InChI Key BHPZNSZHHVDBDS-UHFFFAOYSA-N
SMILES CCNC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N
Canonical SMILES CCNC(=O)C1=CC(=C(C=C1)OC(F)(F)F)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzamide core (C₆H₅CONH₂) modified with three key substituents:

  • N-ethyl group: A two-carbon alkyl chain attached to the amide nitrogen.

  • 3-amino group: A primary amine (–NH₂) at the meta position of the benzene ring.

  • 4-trifluoromethoxy group: A trifluoromethoxy (–OCF₃) moiety at the para position.

This configuration combines electron-withdrawing (trifluoromethoxy) and electron-donating (amino) groups, creating a polarized aromatic system that influences reactivity and intermolecular interactions .

Physicochemical Parameters

While experimental data for the exact compound are scarce, estimates can be derived from structurally similar molecules:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₀H₁₁F₃N₂O₂Structural analysis
Molecular Weight272.21 g/molSum of atomic masses
LogP (Partition Coefficient)~3.2Analogous trifluoromethoxy compounds
Water SolubilityLow (≤1 mg/mL)High lipophilicity from –OCF₃
pKa (Amino Group)~4.5–5.5Comparison to aniline derivatives

The trifluoromethoxy group significantly enhances lipophilicity compared to non-fluorinated analogs, potentially improving blood-brain barrier permeability in pharmacological contexts.

Synthetic Pathways

Retrosynthetic Analysis

The compound can be conceptualized as arising from three key building blocks:

  • Benzene ring: Functionalized with amino and trifluoromethoxy groups.

  • Amide linkage: Formed between the aromatic carboxylic acid and ethylamine.

  • Trifluoromethoxy introduction: Requires specialized fluorination reagents.

Proposed Synthesis Route

A plausible multi-step synthesis could involve:

Step 1: Nitration and Trifluoromethoxylation

  • Starting material: 4-hydroxybenzoic acid.

  • Nitration at position 3 using HNO₃/H₂SO₄ to yield 3-nitro-4-hydroxybenzoic acid.

  • Trifluoromethoxylation via OCF₃ introduction using silver trifluoromethoxide (AgOCF₃) under anhydrous conditions .

Step 2: Reduction of Nitro Group

  • Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, producing 3-amino-4-(trifluoromethoxy)benzoic acid .

Step 3: Amide Formation

  • Activation of the carboxylic acid as an acid chloride (SOCl₂) followed by reaction with ethylamine to form the final amide .

Step 4: Purification

  • Recrystallization from ethanol/water or chromatography on silica gel.

Biological Activity and Mechanisms

Hypothesized Targets

Based on structural analogs, 3-amino-N-ethyl-4-(trifluoromethoxy)benzamide may interact with:

Enzyme Systems

  • Cyclooxygenase-2 (COX-2): Fluorinated benzamides often exhibit anti-inflammatory activity via COX-2 inhibition.

  • Histone Deacetylases (HDACs): The amino group could coordinate zinc in HDAC active sites, similar to vorinostat derivatives .

Receptor Targets

  • G Protein-Coupled Receptors (GPCRs): The trifluoromethoxy group may enhance binding to amineergic receptors (e.g., serotonin 5-HT₃).

Structure-Activity Relationships (SAR)

Key structural features influencing activity:

FeatureEffect on BioactivityEvidence Source
Trifluoromethoxy group↑ Lipophilicity, ↑ Metabolic StabilityFluorinated drug studies
Ethyl substituentOptimal steric bulk for target bindingBenzamide SAR analyses
Meta-amino groupHydrogen bonding with targetsCrystallographic data

Challenges and Future Directions

Synthetic Hurdles

  • Trifluoromethoxylation Efficiency: Current methods for –OCF₃ introduction suffer from low yields (<50%) .

  • Amino Group Protection: Requires careful deprotection to avoid side reactions during synthesis.

Biological Testing Priorities

  • In vitro cytotoxicity screening against NCI-60 cell lines.

  • Pharmacokinetic profiling of absorption/distribution properties.

  • Target identification via protein affinity chromatography.

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